Gadolinium(III) acetate hydrate is used in cell culture studies for lanthanide ion manipulation. Lanthanides are a group of elements with unique electronic properties that can influence cellular processes []. By incorporating gadolinium ions into cells, researchers can investigate their impact on various cellular functions, such as signal transduction pathways or protein interactions [].
Research suggests that gadolinium(III) acetate hydrate may have potential applications in cancer therapy. Studies have explored its ability to act as a drug carrier, delivering therapeutic agents specifically to cancer cells []. Additionally, its interaction with certain enzymes involved in tumor growth is being investigated for its potential to inhibit cancer cell proliferation [].
Gadolinium(III) acetate hydrate can be employed as a stationary phase in chromatography techniques for the separation and purification of biomolecules []. Its specific properties allow for the interaction and separation of various biomolecules based on their size, charge, and other characteristics []. This makes it a valuable tool for researchers purifying proteins, peptides, and other biomolecules for further analysis.
Gadolinium(III) acetate hydrate is a coordination compound characterized by the presence of gadolinium ions coordinated with acetate ligands and water molecules. Its chemical formula is and it has a molecular weight of approximately 334.38 g/mol. This compound typically appears as a white crystalline solid and is known for its high purity, often exceeding 99.9% in commercial preparations .
Gadolinium(III) acetate hydrate can be synthesized through several methods:
Gadolinium(III) acetate hydrate has various applications across multiple fields:
Interaction studies involving gadolinium(III) acetate hydrate primarily focus on its behavior in biological systems and its interactions with other chemical species. Research has shown that gadolinium ions can interact with proteins and nucleic acids, influencing biological pathways. Furthermore, studies on its interaction with various ligands have indicated potential applications in targeted drug delivery systems .
Gadolinium(III) acetate hydrate shares similarities with several other gadolinium compounds. Here are some notable comparisons:
Compound | Molecular Formula | Unique Features |
---|---|---|
Gadolinium(III) chloride | Highly soluble in water; used in nuclear medicine | |
Gadolinium(III) oxide | Used in phosphors and ceramics; stable at high temperatures | |
Gadolinium(III) nitrate | Soluble; often used in chemical synthesis |
Uniqueness of Gadolinium(III) Acetate Hydrate:
Gadolinium(III) acetate hydrate represents a coordination compound formed between the trivalent gadolinium ion and acetate ligands, incorporating water molecules within its structure [1] [2]. The molecular formula varies depending on the hydration state, with the most commonly encountered forms being C₆H₁₁GdO₇ for the monohydrated form and C₆H₁₅GdO₉ for the tetrahydrated form [1] [3]. The compound exhibits the linear formula Gd(CH₃COO)₃·xH₂O, where x represents the variable number of water molecules [3] [16].
The molecular weight of gadolinium(III) acetate hydrate depends on its hydration state, with the anhydrous form having a molecular weight of 334.38 g/mol [1] [9]. The tetrahydrate form, commonly encountered in crystalline preparations, exhibits a molecular weight of 406.26 g/mol [22]. The compound structure consists of a central gadolinium(III) ion coordinated to three acetate ligands and a variable number of water molecules [5] [17].
The acetate ligands function as bidentate chelating groups, coordinating to the gadolinium center through their carboxylate oxygen atoms [7] [12]. This coordination arrangement results in a complex three-dimensional structure where the gadolinium ion achieves a coordination number of nine through interaction with six oxygen atoms from the three acetate ligands and additional coordination sites occupied by water molecules [7] [12].
Gadolinium(III) acetate tetrahydrate crystallizes in the triclinic crystal system with space group P1̄ [7] [12]. The unit cell parameters have been precisely determined through single-crystal X-ray diffraction analysis, revealing dimensions of a = 10.790(2) Å, b = 9.395(3) Å, and c = 8.941(3) Å [7] [12]. The unit cell angles are α = 60.98(2)°, β = 88.50(2)°, and γ = 62.31(2)°, with Z = 2 [7] [12] [20].
The crystal structure comprises a dimeric species in which two gadolinium metal atoms are bridged by acetate oxygen atoms [7] [12]. Each gadolinium atom achieves nine-coordination through three bidentate acetate groups, two water molecules, and a bridging oxygen atom from an adjoining acetate ligand [7] [12]. The compound is isostructural with its erbium analogue, indicating similar packing arrangements among related lanthanide acetate hydrates [7].
Bond length analysis reveals that gadolinium-oxygen distances range from 2.368(6) to 2.571(4) Å [7] [12]. The variation in bond lengths reflects the different coordination environments of the oxygen atoms, with coordinated water molecules typically exhibiting shorter Gd-O distances compared to acetate oxygen atoms [7]. The crystal structure refinement achieved a residual factor of 0.034 for 2,874 observed reflections, indicating high structural reliability [7] [12].
Parameter | Value |
---|---|
Crystal System | Triclinic [7] [12] |
Space Group | P1̄ [7] [12] |
Unit Cell a | 10.790(2) Å [7] [12] |
Unit Cell b | 9.395(3) Å [7] [12] |
Unit Cell c | 8.941(3) Å [7] [12] |
Alpha Angle | 60.98(2)° [7] [12] |
Beta Angle | 88.50(2)° [7] [12] |
Gamma Angle | 62.31(2)° [7] [12] |
Z Value | 2 [7] [12] |
Density | 1.611 g/cm³ [9] [20] |
The gadolinium(III) ion in the acetate hydrate complex possesses the electronic configuration [Xe]4f⁷ [13] [25] [28]. This configuration results from the removal of three electrons from neutral gadolinium, which has the ground state configuration [Xe]6s²4f⁷5d¹ [25] [28]. The ionization process involves the loss of the two 6s electrons and one 5d electron, leaving the 4f electrons intact [25] [28].
The 4f⁷ configuration is particularly significant as it represents a half-filled f subshell, conferring exceptional stability to the gadolinium(III) ion [13] [28]. This electronic arrangement results in seven unpaired electrons, all with parallel spins according to Hund's rule [28]. The magnetic moment calculated from this configuration is approximately 7.94 Bohr magnetons, consistent with the theoretical value for seven unpaired electrons [28].
The 4f electrons in gadolinium(III) are effectively shielded from the ligand field by the outer 5s and 5p electrons, resulting in minimal crystal field effects [13]. This shielding explains why gadolinium(III) complexes typically exhibit properties primarily determined by the intrinsic electronic configuration rather than ligand field interactions [13]. The paramagnetic nature of the gadolinium(III) ion, arising from the seven unpaired 4f electrons, contributes to the magnetic properties observed in gadolinium acetate hydrate compounds [20].
Gadolinium(III) acetate hydrate exhibits nine-coordinate geometry around the central metal ion [7] [12] [29]. The coordination sphere consists of six oxygen atoms from three bidentate acetate ligands and three additional coordination sites occupied by water molecules [7] [12]. This nine-coordinate arrangement represents one of the most common coordination numbers for gadolinium(III) complexes [29] [30].
The acetate ligands coordinate in a bidentate chelating fashion, with each acetate group utilizing both carboxylate oxygen atoms to bind to the gadolinium center [7] [12]. The Gd-O bond lengths for acetate coordination range from 2.368(6) to 2.571(4) Å, reflecting the different bonding environments within the complex [7] [12]. Water molecules occupy the remaining coordination sites, with Gd-O(water) distances typically shorter than those for acetate oxygen atoms [7].
The coordination geometry can be described as a distorted tricapped trigonal prismatic arrangement [29]. In this geometry, the gadolinium atom sits at the center of a coordination polyhedron formed by nine oxygen atoms [29]. The distortion from ideal geometry arises from the chelating nature of the acetate ligands and the presence of bridging interactions in the dimeric structure [7] [12].
Bond Type | Distance Range (Å) | Reference |
---|---|---|
Gd-O(acetate) | 2.368(6) - 2.571(4) | [7] [12] |
Gd-O(water) | 2.364(3) - 2.398(2) | [19] |
Average Gd-O | 2.436 | [29] |
The coordination chemistry of gadolinium(III) in acetate hydrate complexes demonstrates the preference of lanthanide ions for high coordination numbers [30]. The flexible coordination sphere allows for accommodation of various ligand types while maintaining the preferred nine-coordinate environment [30]. This coordination behavior is characteristic of the larger lanthanide ions, which can accommodate multiple ligands due to their ionic radii [30].
Gadolinium(III) acetate exhibits significant variability in its hydration state, commonly existing as mono-, tetra-, and hexahydrate forms [1] [22] [24]. The tetrahydrate form, with the formula Gd(CH₃COO)₃·4H₂O, represents the most thermodynamically stable and commonly encountered crystalline form [22] [24]. The hexahydrate variant has also been reported, though it appears less frequently in the literature [18].
The hydration state significantly influences the physical and chemical properties of the compound [21]. Variable hydration creates equilibrium systems in solution where different hydrated species coexist [21]. Nuclear magnetic relaxation dispersion studies have demonstrated that gadolinium complexes can exist as equilibrium mixtures of species with different numbers of coordinated water molecules [21].
The hygroscopic nature of gadolinium(III) acetate hydrate contributes to the variability in hydration states [9] [23]. The compound readily absorbs moisture from the atmosphere, leading to changes in the water content depending on storage conditions [22]. This moisture sensitivity necessitates careful handling and storage under controlled atmospheric conditions to maintain consistent hydration levels [22].
Hydration Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
Monohydrate | C₆H₁₁GdO₇ | 352.40 | 100587-93-7 [4] |
Tetrahydrate | Gd(CH₃COO)₃·4H₂O | 406.26 | 15280-53-2 [22] [24] |
Variable Hydrate | Gd(CH₃COO)₃·xH₂O | Variable | 100587-93-7 [1] [3] |
The water molecules in hydrated forms can occupy different structural roles, functioning either as coordinated ligands directly bound to the gadolinium center or as lattice water molecules incorporated into the crystal structure [7] [12]. Coordinated water molecules typically exhibit shorter Gd-O distances and participate directly in the primary coordination sphere [7]. Lattice water molecules contribute to crystal stability through hydrogen bonding networks but do not directly coordinate to the metal center [7].
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, with the preferred name being gadolinium(3+) triacetate hydrate [1] [16] [31]. Alternative systematic names include gadolinium(III) acetate hydrate, gadolinium triacetate hydrate, and gadolinium(3+) tris(acetate) hydrate [1] [3] [16]. These variations reflect different approaches to indicating the oxidation state and coordination environment of the gadolinium center.
The Chemical Abstracts Service has assigned multiple registry numbers depending on the specific hydration state [1] [22] [24]. The most commonly referenced CAS number is 100587-93-7 for the variable hydrate form [1] [27]. The tetrahydrate specifically carries CAS number 15280-53-2 [22] [24]. The molecular descriptor language number MFCD00150116 provides additional identification for chemical databases [1] [16].
The IUPAC International Chemical Identifier provides a standardized representation of the molecular structure [1] [4]. For the basic hydrated form, the InChI string is InChI=1S/3C₂H₄O₂.Gd.H₂O/c31-2(3)4;;/h31H₃,(H,3,4);;1H₂/q;;;+3;/p-3 [1] [4]. The corresponding InChI Key GXCUBNRUECGTSC-UHFFFAOYSA-K serves as a compact identifier for database searches [1] [4].
Parameter | Value | Reference |
---|---|---|
IUPAC Name | gadolinium(3+) triacetate hydrate | [1] [31] |
Primary CAS Number | 100587-93-7 | [1] [27] |
Tetrahydrate CAS | 15280-53-2 | [22] [24] |
MDL Number | MFCD00150116 | [1] [16] |
InChI Key | GXCUBNRUECGTSC-UHFFFAOYSA-K | [1] [4] |
PubChem CID | 19013753 | [4] [16] |
EC Number | 240-204-9 | [1] [16] |